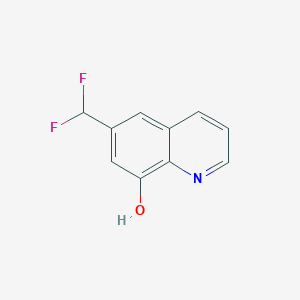

6-(Difluoromethyl)quinolin-8-ol

Description

6-(Difluoromethyl)quinolin-8-ol is a fluorinated quinoline derivative featuring a difluoromethyl (-CF₂H) group at the 6-position and a hydroxyl (-OH) group at the 8-position. Quinoline derivatives are renowned for their versatility in medicinal chemistry, with applications in antimicrobial, anticancer, and antimalarial research . The incorporation of fluorine atoms or fluorinated groups (e.g., -CF₂H) enhances lipophilicity, metabolic stability, and bioavailability, making these compounds attractive for drug development .

The structural uniqueness of 6-(Difluoromethyl)quinolin-8-ol lies in the combination of its electron-withdrawing difluoromethyl group and the hydroxyl group, which may facilitate hydrogen bonding and metal coordination. These features are critical for interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

6-(difluoromethyl)quinolin-8-ol |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)7-4-6-2-1-3-13-9(6)8(14)5-7/h1-5,10,14H |

InChI Key |

HOBGDJWMTXITSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .

Industrial Production Methods: Industrial production methods often involve the use of cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)quinolin-8-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit unique chemical and biological properties .

Scientific Research Applications

6-(Difluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral activities.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of 6-(Difluoromethyl)quinolin-8-ol with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₁₀H₇F₂NO.

Key Observations:

Positional Effects: Moving the difluoromethyl group from C6 to C8 (as in 8-(Difluoromethyl)quinolin-6-amine) reduces steric hindrance near the hydroxyl group but eliminates its presence, altering reactivity . The trifluoromethyl (-CF₃) group in 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol increases lipophilicity compared to -CF₂H but may reduce metabolic stability due to higher electron withdrawal .

Functional Group Impact: The hydroxyl group at C8 in 6-(Difluoromethyl)quinolin-8-ol enables metal chelation, a property shared with 8-hydroxyquinoline but enhanced by fluorination .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | 6-(Difluoromethyl)quinolin-8-ol | 8-Hydroxyquinoline | 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol |

|---|---|---|---|

| LogP (Predicted) | 2.8* | 1.5 | 3.4 |

| Water Solubility (mg/mL) | ~0.05 | 0.3 | ~0.01 |

| pKa (Hydroxyl) | ~9.5 | 9.9 | ~8.7 |

*Estimated using fragment-based methods.

- Lipophilicity: The -CF₂H group increases LogP compared to 8-hydroxyquinoline, improving membrane permeability but reducing aqueous solubility .

- Acidity: The hydroxyl group’s pKa is slightly lower than in non-fluorinated analogues, likely due to electron-withdrawing effects of -CF₂H .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.